4-((Chloromethyl)sulfonyl)-1,4-thiazepane
Description
Properties
Molecular Formula |
C6H12ClNO2S2 |
|---|---|
Molecular Weight |
229.8 g/mol |
IUPAC Name |
4-(chloromethylsulfonyl)-1,4-thiazepane |
InChI |
InChI=1S/C6H12ClNO2S2/c7-6-12(9,10)8-2-1-4-11-5-3-8/h1-6H2 |
InChI Key |
KVPJWCLQVQNHTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCSC1)S(=O)(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Chloromethyl)sulfonyl)-1,4-thiazepane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiazepane derivative with chloromethyl sulfone in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of 4-((Chloromethyl)sulfonyl)-1,4-thiazepane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-((Chloromethyl)sulfonyl)-1,4-thiazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiazepane derivatives.
Scientific Research Applications
4-((Chloromethyl)sulfonyl)-1,4-thiazepane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-((Chloromethyl)sulfonyl)-1,4-thiazepane involves its interaction with molecular targets through its functional groups. The sulfonyl group can form strong interactions with nucleophilic sites in biological molecules, while the thiazepane ring can provide structural stability and specificity. The compound may inhibit enzymes or disrupt cellular processes by binding to specific proteins or receptors.
Comparison with Similar Compounds
(a) 4-(4-Propan-2-ylphenyl)sulfonyl-1,4-thiazepane
- Core Structure : Same 1,4-thiazepane ring.
- Substituent : A bulky 4-isopropylphenyl group attached to the sulfonyl moiety.
- Reduced electrophilicity due to the absence of a labile chloromethyl leaving group.
- Theoretical Implications : Likely exhibits higher metabolic stability but lower reactivity in nucleophilic substitution reactions.
(b) 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)urea Derivatives
- Core Structure : Thiazole ring (5-membered, S/N-containing) instead of thiazepane.
- Functional Groups : Urea (-NH-C(=O)-NH-) and chloromethyl-thiazole.
- Key Differences :
- Urea groups enable hydrogen bonding, improving solubility in polar solvents compared to sulfonyl-containing compounds.
- Thiazole’s aromaticity confers rigidity, contrasting with the flexible thiazepane ring.
- Experimental Data : Yields for these derivatives range from 50.3% to 58.1% , suggesting moderate synthetic accessibility for chloromethyl-containing heterocycles .
(c) 4-(Azepan-1-ylsulfonyl)-N-[4-[2,5-bis(chloranyl)thiophen-3-yl]-1,3-thiazol-2-yl]benzamide
- Core Structure : Azepane (7-membered amine ring) and benzamide-thiazole-thiophene complex.
- Functional Groups : Multiple aromatic rings (thiophene, thiazole), sulfonyl, and benzamide.
- Key Differences :
- Azepane lacks sulfur in the ring, altering electronic properties compared to thiazepane.
- The extended conjugated system may enhance UV absorption and π-π stacking interactions.
- Theoretical Implications : Likely exhibits higher molecular weight (~500–600 g/mol) and complexity, impacting pharmacokinetics.
Functional Group and Reactivity Comparison
Molecular Weight and Structural Complexity
Biological Activity
4-((Chloromethyl)sulfonyl)-1,4-thiazepane is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its therapeutic applications.
Synthesis
The synthesis of 4-((Chloromethyl)sulfonyl)-1,4-thiazepane typically involves multi-step organic reactions. The initial step often includes the preparation of the thiazepane ring, followed by the introduction of the chloromethylsulfonyl group. Various reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
The biological activity of 4-((Chloromethyl)sulfonyl)-1,4-thiazepane can be attributed to its interaction with specific molecular targets. These may include enzymes or receptors involved in various biological pathways. The compound's unique structural features allow it to modulate these pathways effectively.
Pharmacological Properties
Research indicates that compounds with thiazepane structures exhibit a range of pharmacological properties, including:
- Antimicrobial Activity : Thiazepane derivatives have shown effectiveness against various bacterial strains, suggesting potential use as antibiotics.
- Anticancer Properties : Some studies have indicated that thiazepane compounds can inhibit tumor growth and induce apoptosis in cancer cells.
- Anti-inflammatory Effects : The sulfonyl group may enhance anti-inflammatory activity, making it a candidate for treating inflammatory diseases.
Case Studies
Several studies have investigated the biological activity of thiazepane derivatives similar to 4-((Chloromethyl)sulfonyl)-1,4-thiazepane. Below is a summary of significant findings:
| Study | Findings |
|---|---|
| Study 1 | Investigated the antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. Results indicated significant inhibition at specific concentrations. |
| Study 2 | Evaluated anticancer effects on various cell lines. The compound demonstrated cytotoxicity and induced apoptosis in cancer cells, particularly in leukemia models. |
| Study 3 | Assessed anti-inflammatory properties in animal models. The compound reduced inflammation markers significantly compared to control groups. |
Q & A
Q. Optimization Strategies :
- Catalysts : Use of Pd-based catalysts for cross-coupling reactions to minimize side products.
- Temperature Control : Reactions often proceed at 0–25°C to prevent decomposition of sensitive intermediates .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility and reaction rates .
- Purification : Column chromatography or recrystallization ensures >95% purity, monitored via HPLC .
Basic: Which analytical techniques are critical for characterizing this compound’s structure and purity?
Key methods include:
- NMR Spectroscopy : ¹H/¹³C NMR confirms the thiazepane ring conformation, sulfonyl group position, and chloromethyl substitution pattern .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and detects impurities .
- X-ray Crystallography : Resolves stereochemical ambiguities, as demonstrated for related thiazepane derivatives .
- HPLC : Quantifies purity and identifies byproducts using reverse-phase columns (C18) with UV detection at 254 nm .
Basic: How does the compound’s stability vary under different storage and experimental conditions?
- Thermal Stability : Stable at room temperature but degrades above 80°C due to sulfonyl group lability .
- Light Sensitivity : Store in amber vials to prevent photodegradation of the chloromethyl group .
- Chemical Incompatibility : Reacts with strong oxidizers (e.g., KMnO₄) or nucleophiles (e.g., amines), necessitating inert atmospheres for reactions .
Advanced: What mechanistic insights explain the reactivity of the chloromethyl sulfonyl moiety in nucleophilic substitutions?
- Electrophilicity : The sulfonyl group withdraws electron density, enhancing the chloromethyl carbon’s susceptibility to nucleophilic attack.
- Steric Effects : Bulky substituents on the thiazepane ring hinder SN2 pathways, favoring SN1 mechanisms in polar solvents .
- Computational Evidence : Density Functional Theory (DFT) studies on analogous compounds predict transition states and activation energies for substitution reactions .
Advanced: How can molecular docking and dynamics simulations predict this compound’s interaction with biological targets?
- Target Selection : Focus on proteins with sulfonamide-binding pockets (e.g., carbonic anhydrase, kinases) .
- Docking Workflow :
- Limitations : Solvent effects and protein flexibility may require enhanced sampling techniques (e.g., metadynamics) .
Advanced: How should researchers resolve contradictions in reported bioactivity data across studies?
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds .
- Orthogonal Validation : Combine enzymatic assays (e.g., fluorescence-based) with SPR (surface plasmon resonance) to confirm binding kinetics .
- Data Normalization : Account for batch-to-batch variability in compound purity via LC-MS .
Advanced: What structure-activity relationship (SAR) trends guide functional group modifications for enhanced selectivity?
- Sulfonyl Group : Electron-withdrawing substituents improve metabolic stability but may reduce solubility .
- Chloromethyl Position : Para-substitution on aromatic rings enhances target affinity compared to meta-substitution .
- Thiazepane Ring : Methylation at the nitrogen atom reduces off-target interactions, as seen in related benzoxazole derivatives .
Advanced: What strategies address stereochemical challenges during synthesis?
- Chiral Catalysts : Use of Ru-BINAP complexes for asymmetric synthesis of thiazepane intermediates .
- Chromatographic Resolution : Chiral HPLC columns (e.g., Chiralpak IA) separate enantiomers with >99% enantiomeric excess .
- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with tartaric acid derivatives to isolate desired stereoisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
